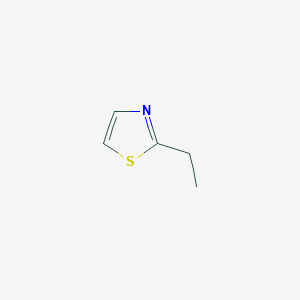

2-Ethylthiazole

Beschreibung

2-Ethylthiazole (CAS: 15679-09-1) is a heterocyclic organic compound with the molecular formula C₅H₇NS and a molecular weight of 113.18 g/mol . Structurally, it consists of a five-membered thiazole ring (containing sulfur and nitrogen) substituted with an ethyl group at the 2-position. This compound is notable for its occurrence in natural sources, such as Tamarindus indica (tamarind) fruit pulp, where it contributes to flavor profiles alongside other thiazoles like 2-methylthiazole .

Eigenschaften

IUPAC Name |

2-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZDWVZMOMDGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166128 | |

| Record name | 2-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

148.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15679-09-1 | |

| Record name | 2-Ethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC56019MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125.5 - 126 °C | |

| Record name | 2-Ethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of ethylamine with carbon disulfide and sulfur monochloride, followed by cyclization . Another method includes the reaction of 2-bromoacetophenone with thiourea, leading to the formation of this compound under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethylamine with carbon disulfide and sulfur monochloride, followed by cyclization. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-donating ethyl group at C2 directs electrophiles to the C5 position due to resonance stabilization.

Mechanistic Insight : Resonance structures delocalize electron density, making C5 the most nucleophilic site for electrophilic substitution .

Nucleophilic Substitution Reactions

The electron-deficient C2 position typically attracts nucleophiles, but substitution at C2 is sterically hindered by the ethyl group. Instead, reactivity shifts to C4 or C5.

-

C4 Substitution :

-

C5 Substitution :

Alkylation and Quaternization

-

N-Alkylation :

-

C-Alkylation :

Condensation Reactions

2-Ethylthiazole undergoes condensation with aldehydes to form extended heterocycles:

-

With Aromatic Aldehydes :

-

With Formaldehyde :

Reduction and Ring-Opening

-

Catalytic Hydrogenation :

-

Metal-Acid Reduction :

Oxidation Reactions

-

Peracid Oxidation :

-

Ozonolysis :

Complexation with Metals

-

Pd-Catalyzed Arylation :

Functionalization via Cross-Coupling

-

Suzuki-Miyaura Coupling :

-

Sonogashira Coupling :

Thermal and Photochemical Reactions

-

Thermal Rearrangement :

-

UV-Induced Cycloaddition :

Biological Activity and Derivatives

While not a direct reaction, this compound serves as a precursor in medicinal chemistry:

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

2-Ethylthiazole is primarily recognized for its unique nutty aroma, making it a valuable compound in the flavoring and fragrance sectors. It is utilized in various applications:

- Flavoring Agent : Commonly used in food products to enhance flavor profiles, particularly in coffee and processed foods.

- Fragrance Component : Incorporated into perfumes and scented products for its distinctive scent.

Table 1: Applications in Flavor and Fragrance

| Application Type | Description |

|---|---|

| Flavoring Agent | Enhances taste in coffee and processed foods |

| Fragrance Component | Used in perfumes for a nutty scent |

Biological and Medicinal Applications

Research has identified several potential biological activities associated with this compound derivatives, particularly in the development of pharmaceuticals:

- Antimicrobial Activity : Compounds derived from thiazole structures exhibit significant antibacterial properties. For instance, studies have shown that certain thiazole derivatives can inhibit the growth of various bacterial strains.

- Antitumor Agents : Thiazole derivatives have been explored as potential anticancer agents. For example, novel compounds synthesized from this compound have demonstrated cytotoxic effects against different cancer cell lines (e.g., HepG-2 for liver cancer) using MTT assays.

Case Study Example

A recent study synthesized new thiazole derivatives using 4-methyl-2-phenylthiazole as a synthon. The anticancer potential was evaluated against HepG-2 cell lines, revealing promising results with specific compounds exhibiting IC values indicating strong selectivity against cancer cells while minimizing toxicity to normal cells .

Table 2: Biological Activities of Thiazole Derivatives

| Activity Type | Description | Example Compounds |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Various thiazole derivatives |

| Antitumor | Cytotoxic effects on cancer cell lines | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides |

Research and Development

The versatility of this compound extends into research domains, where it serves as a building block for synthesizing more complex molecules:

- Synthesis of Bioactive Compounds : Researchers utilize this compound as a precursor to develop new bioactive compounds with enhanced therapeutic properties.

- Material Science : Investigations into polymeric materials have also employed thiazole derivatives due to their unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-ethylthiazole involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For instance, it has been shown to inhibit BRAF kinase activity, which is involved in cell division . Additionally, it can interact with receptors in biological systems, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazole derivatives exhibit structural and functional diversity, with variations in substituents significantly altering their physicochemical and biological properties. Below is a detailed comparison of 2-ethylthiazole with structurally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings :

2-Acetylthiazole, with a carbonyl group, exhibits distinct reactivity, enabling its use in synthesizing fluorescent sensors and enzyme inhibitors .

Natural vs. Synthetic Occurrence :

- This compound and 2-methylthiazole are naturally abundant in Tamarindus indica, contributing to its medicinal properties . In contrast, benzo-fused derivatives like 5-chloro-2-ethylbenzo[d]thiazole are exclusively synthetic, designed for targeted biological activity .

Industrial and Pharmaceutical Relevance :

- 2-Methylthiazole is widely used in agrochemicals due to its simpler synthesis and lower molecular weight .

- 5-Ethyl-2-methylthiazole lacks extensive pharmacological data but serves as a precursor in heterocyclic chemistry .

Spectroscopic and Chromatographic Data: Gas chromatography (GC) retention indices for this compound vary between 1403–1410 (non-polar columns), distinguishing it from 2-acetylthiazole, which has higher polarity .

Biologische Aktivität

2-Ethylthiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its anticancer effects, antimicrobial activity, and other pharmacological potentials, supported by various research findings and case studies.

Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₅H₇N

- Molecular Weight : 97.12 g/mol

- IUPAC Name : 2-ethyl-1,3-thiazole

The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in anticancer applications. For instance, a study synthesized several thiazole derivatives and evaluated their effects against various cancer cell lines, including A549 (lung cancer) and SHSY-5Y (neuroblastoma) cells. Among these compounds, certain derivatives exhibited significant cytotoxicity with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin.

Case Study: Anticancer Effects

| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 3g | SHSY-5Y | 5.0 | High |

| 3a | A549 | 10.0 | Moderate |

| 3d | Caco-2 | 15.0 | Low |

This table summarizes the anticancer activity of selected thiazole derivatives, indicating that compound 3g showed promising selectivity towards neuroblastoma cells compared to normal fibroblast cells .

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. Research indicates that it possesses activity against various pathogens, including bacteria and fungi. For example, studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans.

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (mM) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Candida albicans | 3.5 |

| Aspergillus niger | 4.1 |

The presence of electron-withdrawing groups on the thiazole ring enhances its antimicrobial activity, as demonstrated in structure-activity relationship (SAR) studies .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential neuroprotective effects. Research involving neuroblastoma cell lines indicated that certain derivatives could protect against oxidative stress-induced apoptosis.

Neuroprotective Study Findings

- Mechanism : The neuroprotective effect is attributed to the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS).

- Cell Lines Used : SHSY-5Y neuroblastoma cells were primarily used for evaluating neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethylthiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via cyclocondensation reactions using α-haloketones or α-haloesters with thioamides. For example, reacting ethyl chloroacetate with thioacetamide in ethanol under reflux (24–48 hours) yields this compound derivatives. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) significantly impacts reaction efficiency. Purity can be enhanced via vacuum distillation or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include:

- ¹H NMR : Thiazole ring protons resonate at δ 6.8–7.5 ppm, while ethyl group protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm).

- ¹³C NMR : The thiazole ring carbons are observed at δ 120–160 ppm.

Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 127.21 (C₆H₉NS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to prevent inhalation exposure. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Store the compound in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do conformational dynamics of this compound in aqueous environments affect its reactivity, and what computational methods validate these observations?

- Methodological Answer : Microwave spectroscopy and density functional theory (DFT) reveal that this compound adopts a planar Cs conformation in water, stabilized by O–H···N hydrogen bonds. Non-covalent interaction (NCI) analysis identifies weak van der Waals interactions between the ethyl group and water. These findings are critical for modeling solvation effects in catalytic or biological systems .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity data may arise from variations in assay conditions (e.g., bacterial strain specificity, incubation time). A systematic approach includes:

- Meta-analysis : Compare EC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity trends .

Q. How can researchers design this compound-based ligands for transition-metal catalysis, and what spectroscopic tools confirm coordination modes?

- Methodological Answer : Thiazole’s nitrogen atom acts as a Lewis base. To synthesize ligands:

- Introduce chelating groups (e.g., pyridine or carboxylate) at the 4-position.

- Confirm metal coordination via X-ray crystallography or IR spectroscopy (shift in ν(C=N) from ~1600 cm⁻¹ to 1550–1500 cm⁻¹ upon complexation) .

Q. What are the limitations of chromatographic methods for quantifying trace this compound in complex matrices, and how can they be mitigated?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) may suffer from co-elution with structurally similar heterocycles. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.